molecular formula C9H9F5Sn B094677 Stannane, trimethyl(pentafluorophenyl)- CAS No. 1015-53-8

Stannane, trimethyl(pentafluorophenyl)-

Cat. No. B094677
CAS RN: 1015-53-8
M. Wt: 330.87 g/mol
InChI Key: CMBHQACAYHEMEZ-UHFFFAOYSA-N
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Description

Stannane, trimethyl(pentafluorophenyl)-, also known as SnMe3(C6F5), is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is highly reactive and is commonly used in organic synthesis.

Mechanism Of Action

Stannane, trimethyl(pentafluorophenyl)-(C6F5) acts as a nucleophile in various reactions. It can react with various electrophiles such as aryl halides, vinyl halides, and alkynes to form carbon-carbon bonds. The reaction mechanism involves the formation of a palladium intermediate, which undergoes transmetalation with Stannane, trimethyl(pentafluorophenyl)-(C6F5) to form the desired product.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Stannane, trimethyl(pentafluorophenyl)-(C6F5). However, studies have shown that it is toxic to certain organisms such as algae and bacteria. It is also known to be a potent inhibitor of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system.

Advantages And Limitations For Lab Experiments

Stannane, trimethyl(pentafluorophenyl)-(C6F5) is a highly reactive compound that can be used in various organic reactions. It has several advantages such as high selectivity, high yield, and low toxicity. However, it is also highly reactive and can be dangerous to handle. It is also expensive and may not be readily available in some laboratories.

Future Directions

There is still much research to be done on the synthesis and applications of Stannane, trimethyl(pentafluorophenyl)-(C6F5). Future research could focus on developing new and more efficient synthesis methods, exploring its potential applications in the synthesis of new pharmaceuticals and agrochemicals, and studying its potential toxicity and environmental impact.
Conclusion:
In conclusion, Stannane, trimethyl(pentafluorophenyl)-(C6F5) is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It has several applications in organic synthesis and has the potential to be used in the synthesis of new pharmaceuticals and agrochemicals. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.

Synthesis Methods

The synthesis of Stannane, trimethyl(pentafluorophenyl)-(C6F5) involves the reaction of trimethyltin chloride with pentafluorobenzene in the presence of a palladium catalyst. This reaction results in the formation of Stannane, trimethyl(pentafluorophenyl)-(C6F5) and palladium chloride. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane.

Scientific Research Applications

Stannane, trimethyl(pentafluorophenyl)-(C6F5) has been widely used in organic synthesis due to its reactivity. It can be used as a reagent in various reactions such as Suzuki coupling, Stille coupling, and Sonogashira coupling. It is also used in the preparation of organotin compounds, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

CAS RN

1015-53-8

Product Name

Stannane, trimethyl(pentafluorophenyl)-

Molecular Formula

C9H9F5Sn

Molecular Weight

330.87 g/mol

IUPAC Name

trimethyl-(2,3,4,5,6-pentafluorophenyl)stannane

InChI

InChI=1S/C6F5.3CH3.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;;;;/h;3*1H3;

InChI Key

CMBHQACAYHEMEZ-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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